1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the trimethyl, methylprop-2-en-1-yl, and phenylethyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, organometallic reagents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties could be exploited in the design of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism by which 1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its application. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: shares structural similarities with other imidazo[2,1-f]purine derivatives, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and physical properties. These properties can be tailored for specific applications, making it a versatile compound in both research and industrial contexts.
Properties
CAS No. |
900275-53-8 |
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Molecular Formula |
C22H25N5O2 |
Molecular Weight |
391.475 |
IUPAC Name |
4,7,8-trimethyl-2-(2-methylprop-2-enyl)-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H25N5O2/c1-14(2)13-26-20(28)18-19(24(5)22(26)29)23-21-25(15(3)16(4)27(18)21)12-11-17-9-7-6-8-10-17/h6-10H,1,11-13H2,2-5H3 |
InChI Key |
ZPHVLLUAUVIUFS-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=C)C)C)C |
solubility |
not available |
Origin of Product |
United States |
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